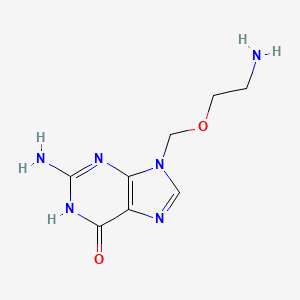

9-((2-Aminoethoxy)methyl)guanine

Description

Structure

3D Structure

Properties

CAS No. |

79353-04-1 |

|---|---|

Molecular Formula |

C8H12N6O2 |

Molecular Weight |

224.22 g/mol |

IUPAC Name |

2-amino-9-(2-aminoethoxymethyl)-1H-purin-6-one |

InChI |

InChI=1S/C8H12N6O2/c9-1-2-16-4-14-3-11-5-6(14)12-8(10)13-7(5)15/h3H,1-2,4,9H2,(H3,10,12,13,15) |

InChI Key |

BKUQORFZMZLJRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1COCCN)N=C(NC2=O)N |

Origin of Product |

United States |

Ii. Synthetic Strategies, Derivatization, and Analytical Characterization

Total Synthesis of 9-((2-Aminoethoxy)methyl)guanine

The total synthesis of this compound is a multi-step process that hinges on the careful construction of the aminoethoxy-methyl side chain and its subsequent attachment to the guanine (B1146940) base.

Condensation Reactions Involving Guanine Precursors and Substituted Chloromethyl Ethers

A key step in the synthesis of this compound involves the condensation of a protected guanine precursor with a suitable chloromethyl ether. To achieve regioselective alkylation at the N-9 position, the guanine base is typically first silylated to enhance its solubility and direct the alkylation to the desired nitrogen atom. Tris(trimethylsilyl)guanine (B13430160) is a commonly used intermediate for this purpose. nih.gov

The side chain is introduced using a chloromethyl ether derived from N-(2-hydroxyethyl)phthalimide. The phthalimide (B116566) group serves as a protecting group for the terminal amine of the side chain. The condensation reaction between tris(trimethylsilyl)guanine and the chloromethyl ether of N-(2-hydroxyethyl)phthalimide yields the protected intermediate, 9-((2-phthalimidoethoxy)methyl)guanine. nih.gov This reaction is an adaptation of established methods for the synthesis of acyclic nucleosides. google.com

Table 1: Key Reactants in the Condensation Step

| Reactant | Role |

| Tris(trimethylsilyl)guanine | Protected guanine precursor |

| 2-Chloroethoxymethylphthalimide | Alkylating agent with protected amine |

Deprotection Methodologies for Amine Functions in the Side Chain

Following the successful condensation, the phthalimide protecting group on the terminal amine of the side chain must be removed to yield the final product. A standard and effective method for this deprotection is treatment with hydrazine (B178648). nih.gov This reaction, known as the Ing-Manske procedure, cleaves the phthalimide group to release the primary amine, affording this compound. nih.gov

Synthesis of Related Guanine Analogues and Nitrogen Isosteres

The synthetic principles applied to create this compound can be extended to produce a variety of related analogues with modifications to the purine (B94841) base or the acyclic side chain.

Synthesis of 9-[(2-aminoethoxy)methyl]-2,6-diaminopurine

To synthesize the 2,6-diaminopurine (B158960) analogue, the starting purine base is changed from guanine to 2,6-diaminopurine. The sodium salt of 2,6-diaminopurine is reacted with the same chloromethyl ether derived from N-(2-hydroxyethyl)phthalimide. nih.gov This condensation reaction yields the protected intermediate, 9-[(2-phthalimidoethoxy)methyl]-2,6-diaminopurine. Subsequent deprotection of the phthalimide group with hydrazine furnishes the final product, 9-[(2-aminoethoxy)methyl]-2,6-diaminopurine. nih.gov

Synthesis of 9-[2-(2-aminoethoxy)ethoxymethyl]guanine

For the synthesis of the analogue with an extended side chain, a different chloromethyl ether is required. This is prepared from N-[2-(2-hydroxyethoxy)ethyl]phthalimide. Tris(trimethylsilyl)guanine is again used as the guanine precursor. nih.gov The condensation reaction between these two components gives the protected intermediate, 9-[2-(2-phthalimidoethoxy)ethoxymethyl]guanine. The final step is the removal of the phthalimide protecting group using hydrazine to yield 9-[2-(2-aminoethoxy)ethoxymethyl]guanine. nih.gov

Synthesis of 9-[[2-[(2-hydroxyethyl)amino]ethoxy]methyl]guanine

The synthesis of this analogue introduces a secondary amine in the side chain. The key starting material for the side chain is N-(2-hydroxyethyl)oxazolidin-2-one. This is converted to its corresponding chloromethyl ether, which is then reacted with tris(trimethylsilyl)guanine. nih.gov The resulting intermediate is then subjected to alkaline hydrolysis to open the oxazolidinone ring and yield the final product, 9-[[2-[(2-hydroxyethyl)amino]ethoxy]methyl]guanine. nih.gov

Table 2: Summary of Synthesized Guanine Analogues

| Compound Name | Starting Purine | Side Chain Precursor | Deprotection Method |

| This compound | Guanine | N-(2-hydroxyethyl)phthalimide | Hydrazine |

| 9-[(2-aminoethoxy)methyl]-2,6-diaminopurine | 2,6-Diaminopurine | N-(2-hydroxyethyl)phthalimide | Hydrazine |

| 9-[2-(2-aminoethoxy)ethoxymethyl]guanine | Guanine | N-[2-(2-hydroxyethoxy)ethyl]phthalimide | Hydrazine |

| 9-[[2-[(2-hydroxyethyl)amino]ethoxy]methyl]guanine | Guanine | N-(2-hydroxyethyl)oxazolidin-2-one | Alkaline Hydrolysis |

Synthetic Pathways for Methyl Derivatives of 9-[2-(phosphonomethoxy)ethyl]guanine

The synthesis of methyl derivatives of 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) has been explored to understand the structure-activity relationships of these antiviral compounds. nih.gov A notable study describes the synthesis of several methyl derivatives of PMEG. nih.govacs.org For instance, the (R)- and (S)-enantiomers of 2'-methyl-PMEG and 2',2'-dimethyl-PMEG have been successfully synthesized and evaluated for their biological activities. nih.gov These synthetic efforts have demonstrated that the introduction of methyl groups at the 2'-position of the acyclic side chain can significantly influence the compound's antiviral potency. nih.gov

Another series of 2'-substituted derivatives of PMEG has also been synthesized to investigate the impact of various substituents on antiviral activity. nih.gov These studies have shown that the nature and stereochemistry of the substituent at the 2'-position are crucial for the anti-HIV activity of these compounds. nih.gov

Synthetic Routes for Other Acyclic Guanine Nucleoside Analogues

A variety of synthetic routes have been developed for other acyclic guanine nucleoside analogues, reflecting the broad interest in this class of compounds. nih.govnih.govnih.gov One of the most well-known acyclic guanine analogues is Acyclovir (B1169), or 9-(2-hydroxyethoxymethyl)guanine. nih.govgoogle.comgoogleapis.com Convenient synthetic methods for Acyclovir have been established, which often serve as a basis for the synthesis of other related compounds. nih.govgoogle.comgoogleapis.com

The synthesis of 9-[(phosphonomethoxy)methyl]guanine and 9-[2-hydroxy-1-(phosphonomethoxy)ethyl]guanine has also been described, highlighting the efforts to create analogues with modified side chains to assess their biological importance. researchgate.nettandfonline.com Furthermore, the synthesis of chiral acyclic nucleoside analogues has been achieved using enzymatic approaches, such as employing DHAP-dependent aldolases, which allows for the generation of compounds with specific stereochemistry. nih.gov The chirality of the acyclic chain is often a critical determinant of the biological activity of these nucleoside analogues. nih.gov

General strategies for the synthesis of acyclic nucleosides include alkylation, Mitsunobu reaction, and epoxide ring-opening reactions to construct the chiral side chain. nih.gov These chemical methods, alongside enzymatic strategies, provide a versatile toolbox for the preparation of a diverse range of acyclic guanine nucleoside analogues. nih.govnih.gov

Optimization of Synthetic Yields and Purity

Another approach involves the use of guanine sulphate suspended in xylene with hexamethyldisilazane, leading to a 70% yield after purification steps that include adsorption on an anionic resin and subsequent crystallization. google.comgoogleapis.com These examples underscore the importance of reaction conditions, purification techniques like crystallization and chromatography, and the choice of reagents in maximizing the yield and purity of the final compound.

Analytical Methodologies for Characterization and Detection

The structural elucidation and detection of acyclic guanine nucleoside analogues rely on a combination of sophisticated analytical techniques.

Spectroscopic and chromatographic methods are indispensable for the characterization of synthesized acyclic guanine nucleosides. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure, including the position of alkylation on the guanine base (N7 vs. N9). researchgate.net

High-Performance Liquid Chromatography (HPLC) is widely used for the purification and analysis of these compounds. nih.govnih.gov For example, after synthesis, HPLC can be employed to separate diastereomers and quantify the yield of the desired product. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly after derivatization, for the analysis of these compounds.

The following table summarizes the key analytical techniques used for the characterization of acyclic guanine nucleosides:

| Analytical Technique | Application | References |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, differentiation of isomers. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purification, separation of isomers, yield quantification. | nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives, compound identification. | |

| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation. | nih.gov |

The detection and identification of nucleoside analogues and other phytochemicals in complex biological matrices, such as plant extracts, require highly sensitive and selective analytical methods. Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry with Electrospray Ionization (UPLC-QTOF-ESI/MS) is a state-of-the-art technique for this purpose. nih.govnih.govfrontiersin.org

While the direct analysis of this compound in Coleus amboinicus (also known as Plectranthus amboinicus) extracts is not explicitly reported in the provided search results, the methodology for analyzing chemical constituents in this plant is well-documented. researchgate.netresearchgate.net Phytochemical analyses of C. amboinicus extracts have revealed the presence of various classes of compounds, including phenolics, flavonoids, and terpenoids. researchgate.net

The UPLC-QTOF-MS approach allows for the separation of complex mixtures with high resolution, and the high-accuracy mass measurements provided by the TOF analyzer enable the determination of elemental compositions and the identification of unknown compounds by comparing fragmentation patterns with databases. nih.govfrontiersin.org This methodology is applicable for the identification of target compounds like synthetic nucleoside analogues if they were present in such a matrix. The process typically involves sample preparation (extraction, purification), chromatographic separation, and mass spectrometric detection and identification. nih.gov

Iii. Preclinical Biological Activities

Antiviral Efficacy of 9-((2-Aminoethoxy)methyl)guanine

Derivatives of this compound have been synthesized and evaluated for their potential as antiviral agents. These compounds are structurally related to the well-established antiherpes drug acyclovir (B1169).

The same series of 9-[(2-methyleneaminoxyethoxy)methyl]guanine derivatives was also tested for activity against the Human Immunodeficiency Virus Type 1 (HIV-1), an RNA virus. wikipedia.org This indicates an exploration into the broader antiviral potential of this class of compounds beyond DNA viruses like HSV-1. However, a comprehensive evaluation of this compound against a wide range of other DNA and RNA viruses is not extensively detailed in the available scientific literature.

Comparative Biological Profiling with Key Guanine (B1146940) Analogues

To understand the potential of this compound derivatives, it is essential to compare their biological activity with that of other key guanine analogues that have well-documented antiviral profiles.

Acyclovir, chemically known as 9-(2-hydroxyethoxymethyl)guanine, is a widely used antiviral drug and serves as a critical benchmark for new guanine analogues. mdpi.com Studies on derivatives of this compound have consistently shown that their in vitro activity against HSV-1 is lower than that of acyclovir. wikipedia.org Acyclovir itself is highly potent against HSV-1, with reported mean 50% inhibitory concentrations (IC50) as low as 0.02 micrograms/ml in certain cell cultures. nih.gov

Table 1: Comparative Antiviral Potency against HSV-1

| Compound | Relative Potency vs. Acyclovir |

| 9-[(2-methyleneaminoxyethoxy)methyl]guanine derivatives | Lower |

Note: This table reflects qualitative comparisons from the available literature.

Further comparison with other potent guanine analogues like DHPG (ganciclovir) and BIOLF-62 provides a broader context for the therapeutic potential of this compound derivatives.

DHPG is a powerful antiherpetic agent with a broad spectrum of activity against herpesviruses, including HSV-1, HSV-2, cytomegalovirus (CMV), and Epstein-Barr virus (EBV). nih.govnih.gov In vivo studies have indicated that DHPG is significantly more potent than acyclovir against HSV-2 infections in mice. nih.gov

BIOLF-62 is another acyclic nucleoside analogue that has demonstrated potent antiviral activity against HSV-1 and HSV-2 in vitro. nih.govresearchgate.net Its mechanism of action is suggested to be different from that of other known antiviral compounds. nih.gov BIOLF-62 has also shown inhibitory effects against varicella-zoster virus (VZV) and EBV, although at concentrations that are closer to cytotoxic levels. nih.gov

Direct comparative studies between this compound and DHPG or BIOLF-62 are not available in the reviewed literature.

The phosphonate (B1237965) nucleotide analogue 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) and its derivatives exhibit a broad spectrum of antiviral activity. wikipedia.org PMEG has shown activity against various herpes viruses in murine models. wikipedia.org However, its development has been hampered by toxicity concerns, leading to the investigation of prodrugs to enhance its therapeutic index. wikipedia.org

An isosteric analog of PMEG, 9-[[(ethoxyhydroxyphosphinyl)methoxy]methoxy]guanine (SKI 1008), has been evaluated against several viruses. While its anti-HSV activity was found to be much lower than that of acyclovir, it demonstrated selective inhibition of murine cytomegalovirus (MCMV). nih.gov The table below presents the in vitro activity of SKI 1008, ganciclovir (B1264) (DHPG), and PMEG against MCMV and human cytomegalovirus (HCMV).

Table 2: In Vitro Antiviral Activity of PMEG and Related Analogues against Cytomegaloviruses

| Compound | Virus | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (CC50/EC50) |

| SKI 1008 | MCMV | 0.51 | 600 | 1176.5 |

| HCMV | 0.24 | >100 | >416.7 | |

| Ganciclovir (DHPG) | MCMV | 1.65 | 461 | 279.4 |

| HCMV | 0.16 | >100 | >625 | |

| PMEG | MCMV | 0.06 | 12.1 | 201.7 |

| HCMV | 0.02 | 1.5 | 75 |

Data sourced from a study on an isosteric analog of PMEG. nih.gov

This data highlights the potent and broad-spectrum activity characteristic of phosphonate nucleotide analogues, providing a valuable reference point for the evaluation of new guanine derivatives like this compound.

Evaluation in Specific Preclinical Disease Models

Currently, there is a lack of specific published research evaluating the in vivo antiviral efficacy of this compound against fish herpesviruses. However, studies on closely related acyclic nucleoside analogues provide a framework for how such compounds are evaluated in these models. For instance, research on 9-(2-hydroxyethoxymethyl)guanine, commonly known as Acyclovir, has demonstrated therapeutic efficacy in experimental infections of chum salmon (Oncorhynchus keta) fry with Oncorhynchus masou virus (OMV), a fish herpesvirus. nih.gov In these studies, the primary method of administration that proved effective was daily immersion of the infected fish into a solution containing the compound. nih.gov This method was shown to reduce mortality and suppress the development of tumors that can be induced by OMV. nih.gov

These findings with related compounds highlight the potential for acyclic nucleoside analogues to be effective against herpesviruses in aquatic species and underscore the importance of the administration route in achieving therapeutic concentrations in fish. nih.gov Fish herpesviruses, such as Cyprinid herpesvirus 2 (CyHV-2), are significant pathogens in commercial and ornamental fish populations, causing diseases like hematopoietic necrosis. mdpi.comfisheries.org The evaluation of novel antiviral agents in relevant fish models, therefore, remains an important area of veterinary research.

The acyclic nucleoside phosphonate 9-[(2-phosphonylmethoxy)ethyl]guanine (PMEG), an analogue of the subject compound, has demonstrated modest antitumor activity in various murine tumor models. nih.gov Early studies evaluated PMEG against P388 leukemia and B16 melanoma in mice. nih.gov When administered intraperitoneally to mice with P388 leukemia, PMEG was found to be the most active and potent among several related phosphonylmethoxyalkylpurine analogues, yielding reproducible increases in the lifespan of the treated mice. nih.gov

In addition to its effects on leukemia models, PMEG also showed activity against solid tumors. In mice bearing subcutaneously implanted B16 melanoma, optimal therapy with PMEG resulted in significant delays in primary tumor growth. nih.gov Further research has also pointed to the activity of PMEG in delaying tumor initiation and associated mortality in newborn mice infected with Moloney murine sarcoma virus (MSV). nih.gov These findings were significant as they established PMEG as a member of a new class of antitumor antimetabolites, which were previously recognized primarily for their antiviral properties. nih.gov

| Compound | Murine Model | Tumor Type | Key Findings | Reference |

|---|---|---|---|---|

| PMEG | Mice | P388 Leukemia (intraperitoneal) | Modest activity; increased lifespan (T/C values of 164%-170%). | nih.gov |

| PMEG | Mice | B16 Melanoma (subcutaneous) | Delay in primary tumor growth (7.3- to 13.0-day T-C values). | nih.gov |

| PMEG | Newborn NMRI Mice | Moloney Murine Sarcoma Virus (MSV)-Induced Tumors | Delayed tumor initiation and associated mortality. Noted as more toxic than other tested analogues. | nih.gov |

In the search for effective treatments for neurodegenerative conditions like Alzheimer's disease, a strategy that has gained traction is the development of hybrid molecules. This approach involves combining two or more pharmacophores to create a single molecule that can address multiple pathological targets. nih.gov While hybrid molecules derived directly from this compound are not prominently featured in the literature, hybrids incorporating a guanine-like structure or other related moieties have been explored. A prominent example is the creation of hybrids based on tacrine (B349632) (THA), the first acetylcholinesterase inhibitor approved for Alzheimer's disease. nih.govmdpi.com

Researchers have designed and synthesized novel hybrids by linking tacrine to other molecules with neuroprotective properties, such as benzothiazole. nih.gov These tacrine-benzothiazole hybrids have been evaluated for their ability to inhibit acetylcholinesterase and to protect neuronal cells from the toxicity induced by the amyloid-beta (Aβ) peptide, a key hallmark of Alzheimer's pathology. mdpi.comnih.gov Some of these hybrid compounds have demonstrated an ability to improve the viability of neuronal cells treated with the toxic Aβ₄₂ peptide in in vitro models. nih.gov In vivo behavioral tests on mice with scopolamine-induced cognitive deficits have also shown that certain tacrine hybrids can produce a pro-cognitive effect. mdpi.com These multi-target hybrid compounds are considered promising leads for the development of new therapies for Alzheimer's disease. nih.gov

| Hybrid Molecule Class | Animal/Cell Model | Pathology Model | Key Findings | Reference |

|---|---|---|---|---|

| Tacrine-Benzothiazole Hybrids | SH-SY5Y neuronal cells | Aβ₄₂ peptide-induced toxicity | Improved cell viability, indicating neuroprotective effects. | nih.gov |

| Tacrine-Ebselen Hybrids | Scopolamine-injected mice | Cholinergic deficit/cognitive impairment | Showed a pro-cognitive effect comparable to tacrine. | mdpi.com |

| Multifunctional Iron-Chelator (M30) | Aged mice | Age-related cognitive decline | Reduced anxiety, improved memory, and decreased cerebral iron and Aβ accumulation. | nih.gov |

Iv. Molecular Mechanisms of Action

Intracellular Metabolic Activation of 9-((2-Aminoethoxy)methyl)guanine and Analogues

The journey of this compound from a prodrug to an active antiviral agent begins with its metabolic activation within the host cell. This process is a critical determinant of its potency and selectivity.

The initial and rate-limiting step in the activation of many guanine (B1146940) analogues, such as the closely related and well-studied compound acyclovir (B1169), is their phosphorylation. This process is preferentially catalyzed by virus-encoded enzymes, a feature that contributes significantly to their selective antiviral action. For instance, in herpes simplex virus (HSV)-infected cells, the viral thymidine (B127349) kinase (TK) is responsible for the initial phosphorylation of acyclovir. nih.gov This viral enzyme is significantly more efficient at phosphorylating the nucleoside analogue than its host cell counterparts. nih.gov

This principle of viral enzyme-dependent activation also applies to other analogues. For example, 9-([2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine is phosphorylated to a much greater extent in Epstein-Barr virus (EBV)-infected cells compared to uninfected cells, with levels up to 100-fold higher than those observed for acyclovir. medchemexpress.com This enhanced phosphorylation is attributed to the activity of a virus-associated drug-phosphorylating activity that increases following infection. nih.gov While host cell kinases can also contribute to the phosphorylation process, their efficiency is considerably lower, thus minimizing the drug's impact on uninfected cells. nih.govmedchemexpress.com

The reliance on a viral kinase for the initial activation step is a key factor in the selective toxicity of these compounds towards virus-infected cells. Viruses that lack a specific thymidine kinase, or have a mutated form of the enzyme, often exhibit resistance to these drugs. nih.gov

Following the initial monophosphorylation by viral kinases, host cell enzymes catalyze the subsequent phosphorylation steps. Cellular guanylate kinase converts the monophosphate derivative to a diphosphate, which is then further phosphorylated to the active triphosphate form by other cellular kinases. jenabioscience.com

The accumulation of the triphosphate species within the infected cell is a crucial factor for antiviral efficacy. Studies with 9-([2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine have shown that the triphosphate form accumulates over time in human cytomegalovirus (HCMV)-infected cells, with its concentration being dependent on the drug dose and the multiplicity of infection. omicronbio.com Once formed, this active triphosphate metabolite can persist within the cell for several days, providing a sustained inhibitory effect on viral replication. medchemexpress.comomicronbio.com The relatively stable nature of the intracellular triphosphate pool contributes to the prolonged antiviral activity observed with some of these analogues. nih.gov

Inhibition of Viral Replication Enzymes

The active triphosphate form of this compound and its analogues acts as a potent and selective inhibitor of viral DNA synthesis. This inhibition is achieved through direct interaction with viral DNA polymerases and by interfering with the metabolism of natural nucleotides.

The triphosphate metabolites of guanine analogues are designed to mimic the natural substrate, deoxyguanosine triphosphate (dGTP). This structural similarity allows them to bind to the active site of viral DNA polymerases. The triphosphate of acyclovir, for example, has a significantly higher binding affinity for herpes simplex virus DNA polymerase compared to the host cellular DNA polymerase alpha. nih.gov This preferential binding is a cornerstone of the drug's selective antiviral effect.

The interaction of these triphosphate analogues with the viral DNA polymerase can lead to two primary outcomes:

Competitive Inhibition: The analogue triphosphate competes with the natural dGTP for binding to the polymerase. This competition reduces the rate of viral DNA synthesis. nih.gov

Chain Termination: Once incorporated into the growing viral DNA chain, these analogues can act as chain terminators. Because they often lack the 3'-hydroxyl group found in natural deoxynucleosides, the addition of the next nucleotide is prevented, bringing viral DNA replication to a halt.

The efficiency of both inhibition and chain termination is a key determinant of the antiviral potency of these compounds.

Table 1: Comparative Inhibition of Viral and Cellular DNA Polymerases by Guanine Analogue Triphosphates

| Compound Triphosphate | Target Enzyme | Ki (nM) |

| 9-(2-hydroxyethoxymethyl)guanine (Acyclovir) | Human Cytomegalovirus DNA Polymerase | 8 |

| 9-(2-hydroxyethoxymethyl)guanine (Acyclovir) | Cellular DNA Polymerase Alpha | 96 |

| 9-(1,3-dihydroxy-2-propoxymethyl)guanine | Human Cytomegalovirus DNA Polymerase | 22 |

| 9-(1,3-dihydroxy-2-propoxymethyl)guanine | Cellular DNA Polymerase Alpha | 146 |

| Data sourced from nih.gov |

The primary mechanism by which this compound and its analogues modulate dGTP metabolism is through competitive inhibition at the level of the viral DNA polymerase. nih.gov By acting as a competitive inhibitor, the triphosphate form of the analogue directly challenges the incorporation of the natural dGTP into the nascent viral DNA strand. medchemexpress.com The relative concentrations of the analogue triphosphate and dGTP within the infected cell, as well as their respective binding affinities for the viral DNA polymerase, will dictate the extent of this inhibition.

An increase in the intracellular pool of the analogue triphosphate will effectively reduce the ability of the viral polymerase to utilize dGTP, thereby slowing down or halting viral DNA replication. The efficiency of the initial phosphorylation by viral enzymes plays a crucial role in tipping this balance in favor of the drug.

Modulation of Host Cellular Pathways

While the primary molecular mechanism of this compound and its analogues is the direct inhibition of viral DNA replication, the potential for these compounds to modulate host cellular pathways is an area of ongoing research. To date, the available scientific literature has predominantly focused on the direct antiviral effects mediated through the inhibition of viral enzymes. There is limited specific information detailing how this compound or its active metabolites directly and significantly alter host cellular signaling pathways, gene expression (beyond the response to viral infection), or other metabolic processes unrelated to DNA synthesis. The selectivity of these compounds is largely attributed to the preferential activation by viral kinases, which minimizes their effects on uninfected host cells. nih.govmedchemexpress.com

Effects on Guanine Nucleotide Exchange Factors (e.g., eIF2B inhibition by ISRIB)

Guanine nucleotide exchange factors (GEFs) are critical regulators of G-proteins, which are involved in a multitude of cellular signaling pathways. Eukaryotic initiation factor 2B (eIF2B) is a key GEF that plays a central role in the initiation of protein synthesis. nih.gov It catalyzes the exchange of GDP for GTP on the eukaryotic initiation factor 2 (eIF2), a necessary step for the formation of the ternary complex that delivers the initiator Met-tRNAi to the ribosome. nih.gov

The activity of eIF2B can be inhibited under cellular stress conditions, leading to a global reduction in protein synthesis. This is a key component of the integrated stress response (ISR). The small molecule ISRIB (Integrated Stress Response Inhibitor) is a well-studied example of a compound that modulates eIF2B activity, although it is not a guanine derivative itself. ISRIB functions by allosterically antagonizing the inhibitory effect of phosphorylated eIF2α on eIF2B. nih.govembopress.org This action promotes the assembly of the active decameric form of eIF2B, thereby restoring its GEF activity and rescuing protein synthesis. embopress.org The study of compounds like ISRIB provides a framework for understanding how the modulation of guanine nucleotide exchange factors can impact cellular function, a potential mechanism for some guanine derivatives.

Inhibition of Purine (B94841) Nucleoside Phosphorylase (PNP) by Related Guanine Derivatives (e.g., 8-amino-9-(2-thienylmethyl)guanine)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides to their corresponding purine bases and ribose-1-phosphate. wikipedia.org PNP plays a crucial role in purine metabolism, and its inhibition can have significant immunological effects, particularly on T-cell function. nih.gov

Several guanine derivatives have been developed as potent inhibitors of PNP. A notable example is 8-amino-9-(2-thienylmethyl)guanine (B3363652). This compound is a powerful inhibitor of human PNP, with a reported IC50 value of 0.17 microM and a Ki of 0.067 microM, making it significantly more potent than the standard inhibitor, 8-aminoguanosine. nih.gov A series of 8-amino-9-substituted guanines have demonstrated potent inhibition of human PNP, with IC50 values ranging from 0.17 to 126 microM. nih.gov The inhibition of PNP by these guanine analogues highlights a specific molecular target through which such compounds can exert their biological effects.

Table 1: Inhibition of Human Purine Nucleoside Phosphorylase (PNP) by Guanine Derivatives

| Compound | IC50 (µM) | Ki (µM) |

| 8-amino-9-(2-thienylmethyl)guanine | 0.17 | 0.067 |

| 8-aminoguanosine | 1.40 | Not Reported |

DNA Interactions of Guanine Derivatives (e.g., DNA adduct formation)

Guanine derivatives can interact with DNA in several ways, with the formation of DNA adducts being a significant mechanism. DNA adducts are segments of DNA that have become covalently bound to a chemical. The formation of such adducts can lead to mutations and cellular toxicity if not repaired. nih.govnih.gov

Guanine is the most easily oxidized of the DNA bases and is a frequent target for alkylating agents, leading to the formation of adducts at various positions, most commonly the N7 and O6 positions. nih.gov For instance, the DNA-methylating drug dacarbazine (B1669748) induces the formation of N7-methylguanine (N7-meG) and O6-methylguanine (O6-meG) adducts. nih.gov While N7-meG is often removed spontaneously or through enzymatic repair, O6-meG is a particularly mutagenic lesion that can be repaired by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). nih.govpsu.edu The human mismatch repair system has also been shown to recognize O6-methylguanine-thymine mispairs. unc.edu

The formation of bulky DNA adducts, such as those produced by the natural product yatakemycin, can be highly toxic and are typically repaired by the nucleotide excision repair (NER) pathway. nih.gov However, some bulky guanine adducts can also be substrates for base excision repair (BER) glycosylases. nih.gov The study of these interactions provides insight into the potential for guanine derivatives to induce genotoxic effects.

Table 2: Common Guanine DNA Adducts and Repair Mechanisms

| Adduct | Forming Agent Example | Primary Repair Pathway(s) |

| N7-methylguanine (N7-meG) | Dacarbazine | Spontaneous depurination, Base Excision Repair |

| O6-methylguanine (O6-meG) | Dacarbazine | O6-alkylguanine-DNA alkyltransferase (AGT), Mismatch Repair |

| Bulky Adducts | Yatakemycin | Nucleotide Excision Repair (NER), Base Excision Repair (BER) |

V. Structure Activity Relationship Sar Studies

Impact of Acyclic Side Chain Modifications on Biological Activity

Modifications to the acyclic side chain of 9-((2-Aminoethoxy)methyl)guanine have a profound impact on its biological activity. These changes can affect the compound's interaction with viral enzymes, its cellular uptake, and its metabolic stability.

The aminoethoxy moiety is a critical determinant of the antiviral activity of this compound. In a study that synthesized a series of nitrogen analogues of acyclovir (B1169), this compound was the only compound to exhibit significant activity against herpes simplex virus type 1 (HSV-1), with a 50% inhibitory concentration (IC50) of 8 µM. nih.gov This highlights the unique contribution of the aminoethoxy group to the compound's biological function. The introduction of an amino group in the side chain, as opposed to the hydroxyl group in acyclovir, fundamentally alters the molecule's properties, likely influencing its interaction with viral thymidine (B127349) kinase, the enzyme responsible for the initial phosphorylation step in the activation of many antiherpetic nucleoside analogs.

The exploration of nitrogen isosteres and variations in the length of the acyclic chain has been a key strategy in the SAR studies of guanine-based antivirals. Isosteric replacement of the oxygen atom in the side chain of acyclovir with a nitrogen atom, leading to compounds like this compound, has been shown to be a successful approach. nih.gov Further modifications, such as extending the acyclic chain, have also been investigated. For instance, the synthesis of 9-[2-(2-aminoethoxy)ethoxymethyl]guanine, an analogue with a longer side chain, was reported, although it showed little to no antiviral activity in the same study. nih.gov This suggests that the optimal length of the acyclic chain is crucial for biological activity.

In a broader context of acyclic nucleoside analogues, studies on pyrimidine (B1678525) derivatives have also demonstrated the importance of the side chain composition. The replacement of hydroxyl groups with amino or azido (B1232118) moieties has been explored to modulate biological effects. nih.gov These findings underscore the general principle that both the nature of the heteroatoms and the length of the acyclic side chain are critical parameters for optimizing the antiviral potency of this class of compounds.

| Compound Name | Acyclic Side Chain Modification | Biological Activity (HSV-1 IC50) |

| This compound | Aminoethoxy moiety | 8 µM nih.gov |

| 9-[2-(2-Aminoethoxy)ethoxymethyl]guanine | Extended aminoethoxy chain | Inactive nih.gov |

| Acyclovir (9-[(2-Hydroxyethoxy)methyl]guanine) | Hydroxyethoxy moiety | (Reference) |

Role of Purine (B94841) Ring Substitutions and Modifications in Activity

Substitutions and modifications on the purine ring of this compound analogues can significantly influence their biological activity and target selectivity. The purine scaffold offers several positions where modifications can be introduced to enhance potency or alter the mechanism of action.

Research on 8-amino-9-substituted guanines has demonstrated that substitutions at the 8-position of the purine ring can lead to potent inhibitors of purine nucleoside phosphorylase (PNP). nih.gov For example, 8-amino-9-(2-thienylmethyl)guanine (B3363652) was found to be a highly potent PNP inhibitor with an IC50 of 0.17 µM. nih.gov This indicates that the introduction of specific substituents at the C8 position can confer new biological activities to guanine (B1146940) derivatives.

Furthermore, the concept of "N-edited" guanine isosteres, where nitrogen atoms are strategically introduced into the purine ring system, represents another avenue for modifying biological activity. nih.govresearchgate.net These modifications can alter the electronic properties and hydrogen bonding patterns of the molecule, which are crucial for its interaction with biological targets. nih.govresearchgate.net The design of such isosteres aims to retain the essential hydrogen bond acceptor-donor-donor (HBA-HBD-HBD) motif of guanine while potentially improving pharmacological properties. nih.govresearchgate.net

| Compound/Analog Class | Purine Ring Modification | Impact on Biological Activity |

| 8-Amino-9-substituted guanines | Substitution at the 8-position | Potent inhibition of purine nucleoside phosphorylase nih.gov |

| N-Edited guanine isosteres | Isosteric replacement within the purine ring | Altered electronic properties and hydrogen bonding patterns nih.govresearchgate.net |

Stereochemical Considerations and Enantiomeric Potency (e.g., for PMEG derivatives)

Stereochemistry plays a pivotal role in the biological activity of many nucleoside analogs, including derivatives of this compound. For chiral compounds, the different enantiomers can exhibit significantly different potencies and toxicities. This is often due to the stereospecific nature of the interactions between the drug molecule and its biological target, such as an enzyme's active site.

While this compound itself is achiral, the principles of stereochemistry are highly relevant to the broader class of acyclic nucleoside phosphonates, such as PMEG (9-[2-(phosphonomethoxy)ethyl]guanine), which is structurally related. The introduction of a chiral center, for instance by substitution on the acyclic side chain, would necessitate the separation and biological evaluation of the individual enantiomers. Studies on other medicinal agents have consistently shown that one enantiomer is often significantly more potent than the other. nih.gov Therefore, for any chiral derivative of this compound, determining the absolute configuration and the biological activity of each enantiomer would be a critical step in its development.

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in the elucidation of structure-activity relationships for compounds like this compound and its analogs. These methods provide valuable insights into the molecular interactions that govern biological activity, thereby guiding the rational design of new and improved derivatives.

Molecular docking studies, for example, can predict the binding modes of these compounds within the active site of their target enzymes. researchgate.net This allows researchers to visualize how modifications to the chemical structure might affect the binding affinity and orientation of the molecule. Quantum-chemical analyses have also been employed to understand the electronic properties of guanine isosteres, revealing how subtle changes in the molecular structure can lead to significant differences in interaction energies. researchgate.net

Furthermore, computational approaches can be used in a target-based drug design strategy. By analyzing the structure of a known inhibitor bound to its target, a focused library of new analogs can be designed and computationally screened before their synthesis and biological testing, saving time and resources. johnshopkins.edu

| Computational Method | Application in SAR |

| Molecular Docking | Predicting binding modes and affirming inhibitory mechanisms researchgate.net |

| Quantum-Chemical Analyses | Understanding electronic properties and interaction energies of isosteres researchgate.net |

| Target-Based Design | Guiding the design of focused libraries of analogs johnshopkins.edu |

Compound Names Table

| Abbreviation/Trivial Name | Chemical Name |

| This compound | 9-((2-Aminoethoxy)methyl)-6H-purin-2-amine |

| Acyclovir | 9-((2-Hydroxyethoxy)methyl)guanine |

| PMEG | 9-[2-(Phosphonomethoxy)ethyl]guanine |

| 8-amino-9-(2-thienylmethyl)guanine | 2,8-Diamino-9-(2-thienylmethyl)-1,9-dihydro-6H-purin-6-one |

Vi. Pharmacological Targets and Pathway Modulation

Viral Enzymes as Primary Targets

The primary antiviral activity of 9-((2-Aminoethoxy)methyl)guanine is contingent upon its selective activation within virus-infected cells, a process mediated by viral enzymes. This selectivity is a cornerstone of its therapeutic potential, minimizing effects on uninfected host cells.

The viral TK preferentially phosphorylates these analogs to their monophosphate form. This selectivity is attributed to specific structural features of the viral enzyme that can accommodate the acyclic side chain of these guanine (B1146940) derivatives. For instance, comparative studies on various acyclic guanosine (B1672433) analogs have demonstrated that the viral TK exhibits different affinities and phosphorylation rates depending on the structure of the side chain. nih.govnih.gov It is highly probable that this compound is also a substrate for viral TK, a necessary step for its antiviral activity. The presence of the 2-aminoethoxy group is a key structural feature that influences its recognition and phosphorylation by the viral enzyme.

| Compound | Viral Enzyme | Kinetic Parameter (Ki) | Reference |

|---|---|---|---|

| Acyclovir (B1169) | Herpes Simplex Virus Type 2 Thymidine (B127349) Kinase | Data not specified | nih.gov |

| (R)-9-(3,4-dihydroxybutyl)guanine | Herpes Simplex Virus Type 2 Thymidine Kinase | Data not specified | nih.gov |

| (S)-9-(3,4-dihydroxybutyl)guanine | Herpes Simplex Virus Type 2 Thymidine Kinase | Data not specified | nih.gov |

| 9-(4-hydroxybutyl)guanine | Herpes Simplex Virus Type 2 Thymidine Kinase | Data not specified | nih.gov |

Note: The table above shows competitive inhibition patterns for related acyclic guanosine analogs with herpes simplex virus type 2 thymidine kinase. Specific Ki values were not provided in the source. This data is presented to illustrate the expected interaction of this compound with the viral enzyme.

Following its initial phosphorylation by viral thymidine kinase, the monophosphate of this compound is further phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase. nih.gov It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the viral DNA polymerase. nih.gov

Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the acyclic side chain of these analogs prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA replication. The inhibitory potency of these analogs against viral DNA polymerase is significantly greater than their effect on host cell DNA polymerases, contributing to their selective antiviral activity. nih.gov While specific kinetic data for the triphosphate of this compound is not available in the reviewed literature, the table below presents data for related acyclic guanosine analog triphosphates, illustrating their potent and selective inhibition of viral DNA polymerase.

| Compound Triphosphate | Viral Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Acyclovir Triphosphate (ACVTP) | Human Cytomegalovirus DNA Polymerase | 0.0076 µM | nih.gov |

| (R)-9-(3,4-dihydroxybutyl)guanine Triphosphate | Human Cytomegalovirus DNA Polymerase | 3.5 µM | nih.gov |

| (S)-9-(3,4-dihydroxybutyl)guanine Triphosphate | Human Cytomegalovirus DNA Polymerase | 13.0 µM | nih.gov |

| 9-(4-hydroxybutyl)guanine Triphosphate | Human Cytomegalovirus DNA Polymerase | 0.23 µM | nih.gov |

Note: The data in this table is for related acyclic guanosine analogs and is provided to demonstrate the mechanism of viral DNA polymerase inhibition. Direct kinetic data for this compound triphosphate was not found in the reviewed literature.

Host Cell Protein Interactions

Beyond the direct targeting of viral enzymes, the interaction of this compound with host cell proteins is also a critical aspect of its pharmacology, influencing its metabolism and potential for off-target effects.

The purine (B94841) salvage pathway is a crucial cellular process for recycling purine bases from the degradation of nucleic acids. rcsb.org A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine (B114508) and guanine into their respective monophosphate nucleotides. rcsb.org Studies on acyclovir have shown that it and its metabolites can act as weak inhibitors of human erythrocyte HGPRT. nih.gov For instance, acyclovir itself has a Ki of 190 µM for HGPRT. nih.gov While the phosphorylated metabolites of acyclovir show some inhibitory activity, it is considered unlikely that this inhibition significantly contributes to its antiviral effect at therapeutic concentrations. nih.gov

Given the structural similarity, it is plausible that this compound could also interact with HGPRT and other enzymes of the nucleoside salvage pathway. However, specific studies on the interaction of this compound with these enzymes are not available in the reviewed literature. The extent to which this compound is a substrate or inhibitor of human HGPRT remains to be determined.

Guanine-binding proteins, or G-proteins, are essential signaling molecules in a vast array of cellular processes. A key guanine nucleotide exchange factor (GEF) is the eukaryotic initiation factor 2B (eIF2B), which plays a pivotal role in the initiation of protein synthesis. nih.gov The activity of eIF2B is tightly regulated, and its inhibition can lead to a general shutdown of protein synthesis. nih.gov While some guanine derivatives can modulate the activity of such proteins, there is currently no information available in the scientific literature to suggest that this compound or its close analogs modulate the function of eIF2B or other guanine-binding proteins.

Inhibition of Antiparasitic Enzymes (e.g., TgAPN2 by related compounds)

The exploration of pharmacological targets for antiparasitic drug development has identified several key enzymes essential for parasite survival. Among these, aminopeptidases, particularly those belonging to the M1 family of metalloproteases, have emerged as promising targets. In the context of the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis, an aminopeptidase (B13392206) N designated as TgAPN2 has been a subject of biochemical characterization.

Aminopeptidase N (APN) is a highly conserved enzyme across various organisms and is involved in a range of cellular functions. In parasites such as Toxoplasma gondii, these enzymes are believed to play crucial roles in processes like protein maturation and activation. nih.gov The M1 family of aminopeptidases, to which TgAPN2 belongs, are typically zinc-dependent metalloproteases that catalyze the removal of N-terminal amino acids from peptides and proteins. nih.gov

Research into the inhibition of TgAPN2 has demonstrated its susceptibility to general aminopeptidase inhibitors. Studies have shown that the activity of recombinant TgAPN2 (rTgAPN2) is reduced in a dose-dependent manner by compounds such as bestatin (B1682670) and amastatin (B1665947). nih.gov In these inhibition assays, amastatin exhibited a slightly more potent inhibitory effect on rTgAPN2 compared to bestatin at the same concentrations. nih.gov This susceptibility to known aminopeptidase inhibitors validates TgAPN2 as a potential therapeutic target for the development of novel anti-toxoplasma agents.

While direct inhibitory studies of this compound on TgAPN2 are not extensively documented in publicly available literature, the exploration of related compounds, specifically guanine analogs and acyclic nucleoside phosphonates, against other parasitic enzymes provides a basis for potential inhibitory activity. For instance, various guanine derivatives have been investigated as inhibitors of purine salvage pathway enzymes in parasites like Plasmodium falciparum and Eimeria tenella. nih.govnih.gov These enzymes are critical for the synthesis of nucleic acids in purine-auxotrophic parasites. Acyclic nucleoside phosphonates, which are structurally related to the side chain of this compound, have also shown inhibitory activity against 6-oxopurine phosphoribosyltransferases in Plasmodium falciparum. nih.gov

Given that the active sites of enzymes within the same family can share structural similarities, it is conceivable that guanine analogs with specific side-chain modifications could be designed to target the active site of TgAPN2. The known inhibition of other parasitic enzymes by such analogs supports the hypothesis that this class of compounds could be explored for their potential to inhibit TgAPN2 and, consequently, the growth of Toxoplasma gondii.

Table 1: Inhibition of Aminopeptidases by Related Compounds

| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) / IC50 |

|---|---|---|---|

| Bestatin | Aminopeptidase M (AP-M) | Porcine Kidney | Ki: 4.1 x 10-6 M nih.gov |

| Amastatin | Aminopeptidase M (AP-M) | Porcine Kidney | Ki: 1.9 x 10-8 M nih.gov |

| Bestatin | Leucyl Aminopeptidase (LAP) | Porcine Kidney | - |

| Amastatin | Leucyl Aminopeptidase (LAP) | Porcine Kidney | - |

| Bestatin | Recombinant TgAPN2 | Toxoplasma gondii | Dose-dependent inhibition observed nih.gov |

| Amastatin | Recombinant TgAPN2 | Toxoplasma gondii | Dose-dependent inhibition observed nih.gov |

Vii. Preclinical Pharmacokinetics and Metabolism

Metabolic Fate of 9-((2-Aminoethoxy)methyl)guanine in Preclinical Biological Systems

The transformation of a chemical compound within a biological system is a critical aspect of preclinical evaluation. These studies identify the enzymes responsible for metabolism and the resulting chemical structures of the metabolites.

The primary enzyme systems responsible for drug metabolism are located in the liver and include the cytochrome P450 (CYP) family and flavin-containing monooxygenase (FMO) enzymes. utsouthwestern.edu These enzymes are typically involved in Phase I oxidation and reduction reactions. utsouthwestern.edu While specific studies detailing the direct role of CYP450 in the metabolism of this compound are not extensively available in the provided results, the metabolism of structurally similar guanine (B1146940) analogs often involves various enzymatic pathways. For many compounds, S9 fractions, which contain both microsomal (Phase I) and cytosolic (some Phase II) enzymes, are used to evaluate metabolism. utsouthwestern.edu The metabolism of amlodipine, which also contains a (2-aminoethoxy)methyl group, is complex and involves multiple pathways. nih.gov

Metabolic studies in preclinical models are essential for identifying the metabolites of a new chemical entity. For the related compound amlodipine, metabolism has been studied in rats, dogs, and humans, leading to the identification of 18 different metabolites, which are primarily pyridine (B92270) derivatives. nih.gov The identification process often involves the use of radiolabelled compounds and analysis by advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov For guanine analogs like O-6-methylguanine, cellular metabolism studies have shown that the parent molecule itself can be the active pharmacological agent without needing to be anabolized. nih.gov

In Vitro Metabolic Stability Assessment

In vitro metabolic stability provides an early prediction of a compound's persistence in the body. nih.gov These assays measure the rate at which a compound is broken down by metabolic enzymes, typically from liver tissue. utsouthwestern.edunih.gov The results are expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to forecast in vivo pharmacokinetic parameters like bioavailability and clearance. nih.govresearchgate.net

Standard in vitro systems for this assessment include:

Liver Microsomes : Vesicles from the endoplasmic reticulum of liver cells that contain a high concentration of Phase I enzymes, such as cytochrome P450s. utsouthwestern.edulabcorp.com

Hepatocytes : Intact liver cells that contain the full range of Phase I and Phase II metabolic enzymes and cofactors, representing the "gold standard" for in vitro metabolism studies. utsouthwestern.edulabcorp.com

S9 Fractions : A supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes. utsouthwestern.edu

Plasma : Used to assess stability against enzymes present in the blood, such as esterases. utsouthwestern.edulabcorp.com

The stability of a test article is typically measured by incubating it at set concentrations (e.g., 1 µM and 10 µM) with the chosen biological matrix (microsomes, hepatocytes, etc.) and monitoring the disappearance of the parent compound over time using LC-MS/MS. utsouthwestern.edulabcorp.com For example, studies on various prodrugs of the antiviral PMPA determined their stability in dog intestinal homogenate, plasma, and liver homogenate, revealing rapid hydrolysis with half-lives of less than 60 minutes. nih.gov

The following table outlines typical systems used for assessing the in vitro metabolic stability of a chemical compound.

| Test System | Enzymes Present | Typical Use |

| Liver Microsomes | Phase I (e.g., Cytochrome P450, FMO) | Assessing oxidative and reductive metabolism. utsouthwestern.edulabcorp.com |

| Hepatocytes | Phase I and Phase II enzymes | "Gold standard" for a comprehensive view of liver metabolism. utsouthwestern.edulabcorp.com |

| S9 Fractions | Phase I and some Phase II enzymes | Broader screen of metabolic pathways. utsouthwestern.edu |

| Plasma | Esterases and other blood enzymes | Evaluating stability in circulation. utsouthwestern.edulabcorp.com |

Absorption and Distribution Studies in Preclinical Models

Pharmacokinetic studies in preclinical animal models, such as rats and dogs, are performed to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). Following administration, plasma concentrations are measured over time to determine key parameters. nih.govnih.gov

For instance, pharmacokinetic studies of the guanine analog O-6-methylguanine in mice showed a terminal half-life of 24 minutes and complete absorption after intraperitoneal dosing. nih.gov In studies with amezinium (B1665968) in rats and dogs, the compound was found to be almost completely absorbed after oral administration, with the small intestine being the primary site of absorption. nih.gov It also showed a high affinity for tissues. nih.gov The distribution of a compound is investigated by measuring its concentration in various tissues. nih.gov In the case of amezinium in rats, the compound was found to pass only slightly, if at all, through the blood-brain and placental barriers. nih.gov Such studies are crucial for predicting the behavior of a new chemical entity in humans.

The table below summarizes key pharmacokinetic parameters investigated in preclinical models.

| Parameter | Description | Example from Preclinical Studies |

| Absorption Half-Life | The time it takes for 50% of the compound to be absorbed into the bloodstream. | For amezinium in rats, the absorption half-life was 11 minutes after a 6-minute lag phase. nih.gov |

| Bioavailability | The fraction of an administered dose that reaches systemic circulation. | For O-6-methylguanine in mice, the compound was completely available to the circulation after i.p. dosing. nih.gov |

| Terminal Half-Life (t½) | The time required for the plasma concentration of a compound to decrease by half during the elimination phase. | O-6-methylguanine in mice had a terminal half-life of 24 minutes. nih.gov |

| Tissue Distribution | The extent to which a compound spreads into different body tissues. | Amezinium showed a high affinity for tissues but limited penetration of the blood-brain barrier. nih.gov |

Viii. Computational Studies and Molecular Modeling

In Silico Docking and Ligand-Protein Interaction Analysis

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for identifying key interactions that contribute to binding affinity.

Studies on acyclovir (B1169) and ganciclovir (B1264) have utilized molecular docking to elucidate their interactions with viral and cellular enzymes. For instance, molecular docking has been employed to study the binding of valganciclovir (B601543), a prodrug of ganciclovir, to calf thymus DNA, revealing a groove-binding mode of interaction. nih.gov Competitive fluorimetric studies further supported this, showing that valganciclovir could displace known groove-binders. nih.gov

Similarly, molecular docking studies of acyclovir and its derivatives have been conducted to investigate their binding to various viral and cellular protein targets. These studies help in understanding the structure-activity relationships and in the design of new analogs with improved binding affinities. For example, modified acyclovir derivatives were docked onto the ACE2 receptor, RdRp, and Mpro of SARS-CoV-2 to explore their potential as antiviral agents. nih.gov

A representative summary of docking scores for modified antiviral compounds against different protein targets is presented below:

| Compound Derivative | Target Protein | Docking Score (kJ/mol) |

| Darunavir-N(CH3)2 | ACE2 | -10.333 |

| Amprenavir-N(CH3)2 | ACE2 | -9.527 |

This table is based on data from a study on various antiviral derivatives and is illustrative of the application of molecular docking. nih.gov

Molecular Dynamics Simulations to Investigate Binding Conformations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method allows for the exploration of the conformational landscape of the ligand-protein complex, offering insights into the stability of binding and the flexibility of both the ligand and the protein.

MD simulations have been instrumental in understanding the behavior of guanine (B1146940) analogs in biological systems. For example, MD simulations of guanine quadruplex loops have been used to analyze the available conformational space and compare different loop geometries. nih.gov In the context of drug-target interactions, MD simulations of O6-methylguanine methyl transferase (MGMT) have been used to investigate the effects of mutations on the protein's conformation and its interactions with DNA. nih.gov

Furthermore, MD simulations have been applied to study the binding of inhibitors to viral proteins. For example, after identifying potential inhibitors for SARS-CoV-2 guanine-N7 methyltransferase (nsp14) through virtual screening, MD simulations were used to understand the molecular architecture of the substrate binding site. nih.gov

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are used to investigate the electronic structure, properties, and reactivity of molecules with a high degree of accuracy. These methods can provide insights into a molecule's stability, its potential to participate in chemical reactions, and its spectroscopic properties.

For acyclovir, a close analog of 9-((2-Aminoethoxy)methyl)guanine, density functional theory (DFT) methods have been used to perform a comprehensive conformational analysis and to study its tautomers. nih.govresearchgate.net These calculations helped in identifying the most stable tautomer and provided information on the natural atomic charges, revealing sites of higher reactivity compared to the natural nucleoside deoxyguanosine. nih.gov The study identified at least 78 stable conformers within an 8.5 kcal/mol energy range of the global minimum. nih.gov

A theoretical study on 7-methyl-guanine and 9-methyl-guanine employed time-dependent DFT (TDDFT) to investigate the keto-enol tautomerization in the excited state, providing insights into their photophysical behavior. ijper.org Such studies are crucial for understanding the fundamental chemical properties that can influence a molecule's biological activity.

Cheminformatics and Virtual Screening for Novel Analogues

Cheminformatics encompasses the use of computational methods to analyze large datasets of chemical compounds. Virtual screening, a key cheminformatics tool, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.

Virtual screening has been successfully used to identify novel inhibitors for various protein targets. For instance, structure-based virtual screening of a database of traditional Chinese medicine compounds was performed to find inhibitors of the SARS-CoV-2 guanine-N7 methyltransferase. nih.gov Similarly, a pharmacophore model based on known inhibitors of Matrix Metalloproteinase-9 (MMP-9) was used to screen a natural compound database for new potential inhibitors. nih.gov

The development of novel analogs of existing drugs is a common strategy to improve their efficacy and properties. For example, a series of new guanine base modified tricyclic analogs of acyclovir and ganciclovir have been synthesized and evaluated for their antiviral activity. nih.gov Additionally, the synthesis of acyclovir analogs with peptidomimetics has been explored to enhance their chemical stability. mdpi.com These synthetic efforts are often guided by computational insights to design molecules with desired properties.

Ix. Future Research Directions and Opportunities

Design and Synthesis of Next-Generation Guanine (B1146940) Analogues with Enhanced Specificity

The quest for improved antiviral agents centers on the rational design and synthesis of novel guanine analogues. A key objective is to enhance the specificity of these compounds for viral enzymes over host cell kinases, thereby minimizing off-target effects. This involves a deep understanding of the structure-activity relationships that govern enzyme-substrate interactions.

Future synthetic strategies will likely focus on modifying the acyclic side chain of guanine analogues. For instance, the synthesis of (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine has demonstrated that alterations to the side chain can yield potent and selective activity against specific viruses like human cytomegalovirus (HCMV). nih.gov Preliminary in vitro screening of this compound showed significant activity against HCMV, while its adenine (B156593) and cytosine counterparts did not exhibit activity against HCMV, herpes simplex virus type 1 (HSV-1), or type 2 (HSV-2). nih.gov This highlights the importance of the guanine base for activity against HCMV.

The design of next-generation analogues will increasingly rely on computational modeling and structural biology to predict the binding affinity and selectivity of new chemical entities. By elucidating the three-dimensional structures of viral polymerases and kinases, researchers can design molecules that fit precisely into the active sites of these enzymes, leading to more potent and targeted antiviral effects.

Broadening the Spectrum of Antiviral Activity through Structural Modification

While existing guanine analogues are effective against certain herpesviruses, there is a significant need to develop agents with a broader spectrum of activity. Structural modifications to the basic 9-((2-Aminoethoxy)methyl)guanine scaffold offer a promising avenue for achieving this goal.

Research into compounds like (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine has shown that specific structural changes can confer potent activity against viruses like HCMV. nih.gov However, this particular analogue was not active against HSV-1 and HSV-2, indicating that different structural features may be required to inhibit other viruses. nih.gov

Future efforts will involve the synthesis and screening of a diverse library of guanine analogues with various modifications to the acyclic side chain and the guanine base itself. These modifications could include altering the length and flexibility of the side chain, introducing different functional groups, and exploring alternative heterocyclic core structures. The goal is to identify novel compounds that can effectively inhibit the replication of a wider range of viruses, including those for which current therapies are limited.

Investigation of Combination Therapies with Existing Antivirals

Combining antiviral agents with different mechanisms of action is a well-established strategy to enhance efficacy, overcome drug resistance, and potentially reduce individual drug dosages. The investigation of combination therapies involving guanine analogues and other existing antivirals is a critical area of future research.

Studies have shown that combining 9-(1,3-dihydroxy-2-propoxymethyl)guanine (ganciclovir) with human interferons can result in synergistic antiviral effects against human cytomegalovirus. nih.gov Specifically, synergistic effects were observed with beta-cysteine and, to a lesser extent, with beta-serine recombinant interferons, though this was limited to a narrow range of dose combinations. nih.gov This suggests that carefully selected combinations can be more effective than monotherapy.

The principle of combination therapy has been explored extensively for other viral infections as well. For example, in the context of SARS-CoV-2, combination therapies involving a protease inhibitor and two nucleoside analogues have been suggested for clinical evaluation. cnr.it The rationale is that targeting multiple viral proteins, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), can lead to more potent inhibition of viral replication. cnr.it Similarly, combining approved oral nucleoside analogues has demonstrated potent suppression of multiple alphaviruses in vitro and in vivo. nih.gov These findings underscore the potential of applying similar combination strategies to enhance the efficacy of guanine analogues against their target viruses. nih.govimrpress.com

Future research will focus on identifying the most effective combination partners for this compound and other guanine analogues. This will involve in vitro and in vivo studies to assess synergistic, additive, or antagonistic interactions with other antiviral drugs. The goal is to develop combination regimens that offer superior clinical outcomes for patients with viral infections.

Application of Advanced Preclinical Models for Comprehensive Efficacy and Mechanism Elucidation

To accurately predict the clinical success of new antiviral candidates, it is essential to utilize advanced preclinical models that closely mimic human disease. These models are crucial for comprehensively evaluating the efficacy and elucidating the mechanism of action of novel guanine analogues.

Traditional in vitro cell culture systems, while useful for initial screening, often fail to capture the complex interactions that occur within a living organism. Therefore, the use of more sophisticated models, such as organoids, 3D cell cultures, and animal models that are more representative of human physiology, is becoming increasingly important.

For example, in the study of alphaviruses, a mouse model of chikungunya virus-induced arthritis has been instrumental in demonstrating the in vivo efficacy of combination therapies with nucleoside analogues. nih.gov This model allows for the assessment of not only the reduction in viral titers but also clinical outcomes like foot swelling. nih.gov Furthermore, sequencing of viral RNA from joint tissue in this model revealed that the antiviral agent molnupiravir (B613847) caused dose-dependent increases in mutations in the viral genome, providing valuable insights into its mechanism of action. nih.gov

Future preclinical studies of guanine analogues should incorporate these advanced models to gain a more complete understanding of their pharmacokinetic and pharmacodynamic properties. This will enable researchers to make more informed decisions about which drug candidates to advance into clinical trials.

Leveraging Artificial Intelligence and Machine Learning in Acyclic Nucleoside Drug Discovery

Q & A

Q. How can researchers enhance the reproducibility of studies involving this compound?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Publish raw NMR/MS spectra in supplementary materials, and report uncertainties (e.g., ±SD for yield measurements). Use platforms like Zenodo for dataset archiving. Collaborative inter-laboratory studies validate methods across institutions .

Q. What statistical approaches validate the significance of experimental results in structure-activity relationship studies?

- Methodological Answer : Multivariate analysis (e.g., Principal Component Analysis) reduces dimensionality in datasets. For small sample sizes, non-parametric tests (Mann-Whitney U) compare groups. Bayesian statistics quantify confidence intervals for kinetic parameters. Pre-register hypotheses to avoid post hoc data dredging .

Future Directions

Q. How can AI-driven platforms accelerate the discovery of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Machine learning models (e.g., graph neural networks) predict bioactivity by training on datasets of guanine analogues. Automated high-throughput screening (HTS) identifies lead compounds, while robotic synthesis platforms (e.g., Chemspeed) validate predictions. Integrate with quantum mechanical calculations for redox potential optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.